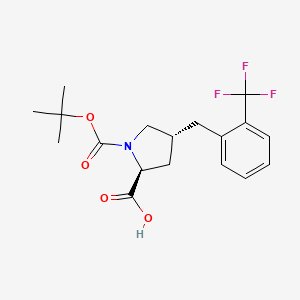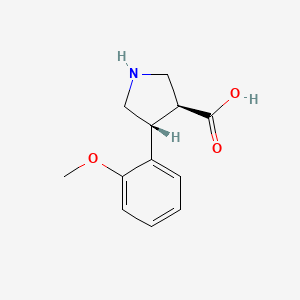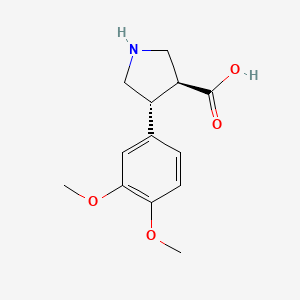![molecular formula C13H9N3OS B1303102 1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde CAS No. 855308-68-8](/img/structure/B1303102.png)
1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C13H9N3OS . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring attached to a pyrimidine ring, which is further attached to a thiophene ring . The molecular weight of the compound is 255.3 .Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics research as a specialty product . Proteomics involves the large-scale study of proteins, particularly their structures and functions. The compound’s unique structure may interact with proteins in a way that can help to identify or quantify them, or to study their location, modifications, and interactions.
Chromatography and Mass Spectrometry
In the field of analytical chemistry , particularly in chromatography and mass spectrometry , this compound can be used as a standard or reagent . These techniques are essential for analyzing complex mixtures and identifying the components within them, which is crucial in both research and industrial applications.
Biopharmaceutical Production
The compound finds application in biopharma production , where it may be involved in the synthesis of pharmaceuticals . Its chemical properties could be beneficial in creating compounds with desired biological activity.
Antioxidant and Anti-inflammatory Research
Research indicates that derivatives of this compound show potent antioxidant and anti-inflammatory activities . These properties are valuable in the development of new medications for treating diseases associated with oxidative stress and inflammation.
Therapeutic Drug Synthesis
The thiophene moiety present in this compound is significant in the synthesis of drugs with a wide range of therapeutic properties. It has been associated with anti-inflammatory, anticonvulsant, antimicrobial, and antitumor activities . This makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.
Material Science
In material science , the compound’s structural features, particularly the thiophene ring, could be exploited in the design of new materials. Thiophene derivatives have been used in the creation of organic semiconductors, which are important for the development of electronic devices .
Propiedades
IUPAC Name |
1-(4-thiophen-2-ylpyrimidin-2-yl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS/c17-9-10-3-1-7-16(10)13-14-6-5-11(15-13)12-4-2-8-18-12/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYQKKGCVGQDON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=NC=CC(=N2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301187428 |
Source


|
| Record name | 1-[4-(2-Thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301187428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde | |
CAS RN |
855308-68-8 |
Source


|
| Record name | 1-[4-(2-Thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=855308-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(2-Thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301187428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1303028.png)
![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)





